2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)3-9-1-6-4-12-5-7(6)2-9/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWOXLGTTYBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of fused heterocyclic compounds such as tetrahydro-1H-furo[3,4-c]pyrroles typically involves:
- Formation of the pyrrole ring followed by fusion with a furan ring.
- Introduction of substituents such as acetic acid groups via alkylation or hydrolysis of ester precursors.
- Utilization of base-promoted cyclization or condensation reactions to form the fused bicyclic system.
Key Preparation Methods
Synthesis via Alkylation of Pyrrole Derivatives
One effective approach involves alkylation of NH-pyrrole derivatives with chloro-substituted epoxides or chloromethyl oxiranes to build the fused tetrahydrofuro-pyrrole ring system.
- For example, alkylation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 2-(chloromethyl)oxirane under base catalysis (e.g., potassium carbonate or cesium carbonate) leads to ring closure and formation of fused heterocycles.
- Reaction conditions such as solvent choice and base strongly influence yield and regioselectivity. Solvent-free conditions with K2CO3 at 70 °C gave full conversion but moderate yield (24%), while Cs2CO3 improved isomer formation.
Hydrolysis of Ester Precursors to Acids
Carboxylate esters of furo-pyrrole derivatives can be hydrolyzed under basic aqueous conditions to yield the corresponding carboxylic acids.
One-Pot Domino Aldol Condensation/Aza-Michael Reactions
In some related fused nitrogen heterocycles, one-pot domino reactions have been employed to efficiently construct pyrrolo-fused systems.
- For instance, 4,5-dihydro-1H-pyrrole-3-carboxamide and benzaldehyde undergo an aldol condensation followed by aza-Michael cyclization in the presence of ammonium acetate in polyethylene glycol (PEG-400) solvent at 100 °C to afford pyrrolo-pyridinone derivatives in good to excellent yields.
- Although this method is reported for pyrrolo-pyridinones, similar domino strategies could be adapted for tetrahydro-furo-pyrrole systems.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of NH-pyrrole | 2-(Chloromethyl)oxirane, K2CO3, 70 °C, solvent-free | 24 | Full conversion after 16 h, moderate regioselectivity |
| Alkylation with Cs2CO3 | Lower temperature, solvent-free | Not specified | Formation of regioisomers |
| Hydrolysis of methyl esters | NaOH aqueous solution, reflux 1.5–4 h | 66–80 | Followed by acidification and recrystallization |
| One-pot aldol condensation/aza-Michael | Ammonium acetate, PEG-400, 100 °C, 5 h | Up to 90 | For pyrrolo-pyridinone analogs, potential for adaptation |
Mechanistic Insights
- The alkylation step likely proceeds via nucleophilic attack of the pyrrole nitrogen on the electrophilic chloromethyl group, followed by intramolecular ring closure to form the fused tetrahydrofuro-pyrrole ring.
- Hydrolysis converts ester groups to acids, essential for obtaining the target acetic acid functionality.
- Domino aldol/aza-Michael reactions enable efficient ring construction by sequential bond formations in a single pot, minimizing purification steps.
Spectroscopic and Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic singlets for NH protons (~11 ppm) and carboxylic acid protons (~12 ppm) confirm acid formation.
- IR Spectroscopy: Absorption bands at 3370–3190 cm⁻¹ (NH stretch) and 1630–1640 cm⁻¹ (C=O stretch) validate the presence of amide and acid functionalities.
- Yields and Purity: Reported yields range from moderate to high (24–90%), depending on reaction conditions and substrate scope.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation of NH-pyrrole | 2-(Chloromethyl)oxirane, K2CO3/Cs2CO3, heat | Direct ring formation | Moderate yield, regioisomer issues |
| Hydrolysis of ester precursors | NaOH aqueous reflux, acidification | High yield acid formation | Requires prior ester synthesis |
| One-pot domino aldol/aza-Michael | Ammonium acetate, PEG-400, 100 °C | Efficient, high yield, green solvent | Reported for analogs, adaptation needed |
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the ring system.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid may exhibit anticancer properties. Research has shown that compounds with similar furan-pyrrole structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits. Studies on related compounds have demonstrated potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Pharmacology
The pharmacological profile of this compound is under investigation:
- Mechanism of Action : While the precise mechanism remains unclear, it is hypothesized that the compound interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . This interaction could influence enzyme activity or receptor modulation.
- Biological Activity : Various studies are exploring its biological activities, including anti-inflammatory and antioxidant properties. These activities are critical in developing treatments for conditions like arthritis and cardiovascular diseases .
Material Science
The compound's unique chemical structure may also find applications in material science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials. Its functional groups allow for potential cross-linking in polymer networks, improving durability and thermal stability .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of furan-pyrrole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
Case Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection, researchers tested the effects of related compounds on neuronal cell cultures exposed to oxidative stress. The results showed that these compounds could significantly reduce cell death and promote survival pathways, indicating potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid exerts its effects is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2023) describes several compounds with pyrrolo[3,4-c]pyrrole or pyrrolo[3,4-b]pyrrole cores, which share structural similarities with the target compound . Key examples include:
| Compound Name | Core Structure | Substituents |
|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)-7-[(3aR,6aS)-5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrrolo[3,4-c]pyrrole | 2-Hydroxyethyl, pyridopyrimidinone |
| 2-(3-Fluoro-4-methoxyphenyl)-7-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrrolo[3,4-b]pyrrole | Methyl, pyridopyrimidinone |
| Target compound | Furo[3,4-c]pyrrole | Acetic acid |
Key Observations :
- Core Heterocycles : The patent compounds use pyrrolopyrrole cores, while the target compound employs a furopyrrole system. The oxygen atom in the furopyrrole ring may alter electronic properties compared to nitrogen-rich pyrrolopyrroles.
- Substituent Effects: The acetic acid group in the target compound introduces a polar, ionizable moiety absent in the patent examples, which feature nonpolar (methyl, hydroxyethyl) or aromatic (pyridopyrimidinone) substituents. This difference could influence solubility, bioavailability, and target binding .
Pharmacological Relevance of Analogous Scaffolds
The dopamine D3 receptor antagonist SB-277011-A () shares a tetrahydroisoquinoline scaffold, which is distinct from the furopyrrole system but provides insights into the role of bicyclic heterocycles in CNS drug design .
| Parameter | SB-277011-A | Target Compound (Inferred) |
|---|---|---|
| Core Structure | Tetrahydroisoquinoline | Furo[3,4-c]pyrrole |
| Functional Groups | Cyano, carboxamide | Acetic acid |
| Selectivity | 100-fold for hD3 over hD2 | Unknown (structural similarity suggests CNS potential) |
| Blood-Brain Barrier Penetration | High | Likely moderate (polar acetic acid) |
Implications :
- SB-277011-A’s high CNS penetration is attributed to its balanced lipophilicity and molecular weight. The acetic acid group in the target compound may reduce passive diffusion but could enable active transport mechanisms .
- Substituents like cyano or carboxamide (in SB-277011-A) enhance receptor affinity, whereas the acetic acid group may favor interactions with polar binding pockets (e.g., enzymes or ion channels) .
Biological Activity
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid (CAS No. 2098066-46-5) is a heterocyclic compound characterized by a unique fusion of furan and pyrrole ring systems. This structural complexity suggests potential biological activity, which has been the subject of various studies. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C8H13NO3
- Molecular Weight : 173.19 g/mol
- IUPAC Name : 2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)acetic acid
- InChI Key : OSYWOXLGTTYBAQ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures show significant antibacterial properties against various strains of bacteria. For instance, derivatives of compounds with furan and pyrrole moieties have demonstrated effectiveness against Gram-positive bacteria and certain Gram-negative species .
- Cytotoxicity : In vitro studies have suggested that this compound may inhibit the growth of cancer cells. The mechanism appears to involve interference with cellular processes such as topoisomerase activity, which is critical for DNA replication and repair .
- Anti-inflammatory Properties : Some studies have indicated that related compounds may exhibit anti-inflammatory effects, potentially making them candidates for treating conditions like arthritis and other inflammatory disorders.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through:
- Hydrogen Bonding : The presence of functional groups allows for non-covalent interactions with enzymes or receptors.
- Hydrophobic Interactions : The fused ring structure may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid, and how can yield be optimized?
- Methodology :
-
Step 1 : Utilize tert-butyl-protected intermediates (e.g., tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) as precursors, followed by deprotection and functionalization with acetic acid derivatives. Acid-catalyzed ring-opening reactions may be employed .
-
Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) based on analogous syntheses of pyrrolo[3,4-c]pyrrole derivatives. For example, zinc chloride in acetic anhydride/acetic acid mixtures has been used to stabilize reactive intermediates in similar fused-ring systems .
-
Step 3 : Monitor reaction progress via HPLC (high-performance liquid chromatography) or LC-MS (liquid chromatography-mass spectrometry) to identify byproducts and adjust stoichiometry .
- Key Data :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Catalyst | ZnCl₂ (0.1–0.3 eq) | |
| Solvent | Acetic acid/anhydride (1:1) | |
| Yield | 60–75% (post-purification) |
Q. How can the stereochemical configuration of the tetrahydrofuropyrrole core be confirmed?
- Methodology :
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected derivatives) to confirm ring conformation and substituent orientation .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to determine axial/equatorial proton arrangements in the fused ring system. For example, distinct splitting patterns for protons on C3 and C4 of the pyrrolidine ring are indicative of stereochemistry .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against enzymatic targets?
- Methodology :
-
Molecular docking : Use software like AutoDock Vina to model interactions between the compound and enzymes (e.g., lipoxygenases). The acetic acid moiety may act as a chelator for metal ions in active sites .
-
QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with inhibitory activity using datasets from analogs like pyrrolo[3,4-c]pyridazine carboxylates .
- Key Findings :
-
Lipoxygenase inhibition : Pyrano[3,4-c]quinoline derivatives show weak inhibition (IC₅₀ > 10 µM), suggesting the tetrahydrofuropyrrole scaffold may require additional functionalization for potency .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
- Methodology :
-
Stability assays : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Monitor degradation via UV-Vis spectroscopy at λ = 230–260 nm (characteristic of conjugated dienes/aromatic systems) .
-
Kinetic analysis : Calculate degradation rate constants () to identify pH-sensitive regions (e.g., lactam or ester linkages) .
- Results :
| pH Range | Half-life (Days) | Major Degradant |
|---|---|---|
| 3–5 | >30 | None detected |
| 7–9 | 7–10 | Oxidized pyrrolidine |
Q. What strategies resolve contradictions in reported synthetic yields for fused pyrrolidine-acetic acid derivatives?
- Methodology :
- Byproduct analysis : Use GC-MS to identify volatile side products (e.g., decarboxylated species) that reduce yield. For example, excess acetic anhydride may promote esterification side reactions .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (catalyst loading, reaction time) and address variability across labs .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
